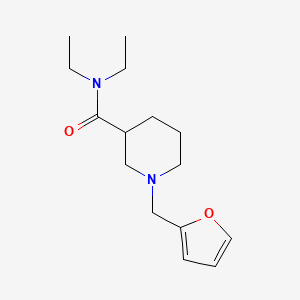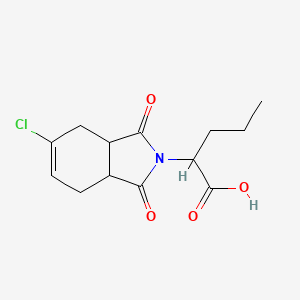
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide, also known as DFPM, is a chemical compound that has been widely studied for its potential therapeutic applications. DFPM belongs to the family of piperidinecarboxamide compounds and has been found to exhibit significant pharmacological activity in various scientific studies.
Mechanism of Action
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide exerts its pharmacological effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in the development of cancer and other diseases. Inhibition of HDAC by N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has been shown to exhibit significant biochemical and physiological effects in various scientific studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for chronic pain and inflammatory conditions.
Advantages and Limitations for Lab Experiments
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its ability to inhibit HDAC activity and its potential therapeutic applications in cancer and inflammatory conditions. However, N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide. One potential direction is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune conditions. Additionally, further studies are needed to better understand the mechanism of action of N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide and its potential toxicity at high doses.
Synthesis Methods
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-furylacetic acid with thionyl chloride to form 2-furylacetyl chloride. This intermediate compound is then reacted with diethylamine to form N,N-diethyl-2-furylacetylamine. The final step involves the reaction of N,N-diethyl-2-furylacetylamine with piperidinecarboxylic acid to form N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide.
Scientific Research Applications
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit significant activity against various types of cancer, including breast, lung, and colon cancer. N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for chronic pain and inflammatory conditions.
properties
IUPAC Name |
N,N-diethyl-1-(furan-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-17(4-2)15(18)13-7-5-9-16(11-13)12-14-8-6-10-19-14/h6,8,10,13H,3-5,7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPDVPQHUCXTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)



![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5089013.png)
![2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089027.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5089033.png)
![2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile](/img/structure/B5089036.png)
![ethyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5089047.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5089056.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5089069.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5089073.png)